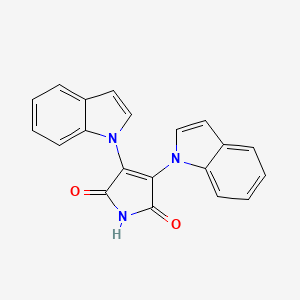
3,4-Di(indol-1-yl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di(indol-1-yl)pyrrole-2,5-dione is a heterocyclic compound that features two indole groups attached to a pyrrole-2,5-dione core. Indole derivatives are known for their significant biological activities and are widely present in natural products and pharmaceuticals
準備方法
The synthesis of 3,4-Di(indol-1-yl)pyrrole-2,5-dione typically involves a three-step reaction sequence: amidation, nucleophilic substitution, and cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
化学反応の分析
3,4-Di(indol-1-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups, which are rich in π-electrons.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
3,4-Di(indol-1-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Di(indol-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as protein kinase C. By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation, secretion, and gene expression . The pathways involved often include phosphorylation of proteins on serine or threonine residues, which alters their activity and function.
類似化合物との比較
3,4-Di(indol-1-yl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Di(indol-3-yl)pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the indole groups.
3,4-Di(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione: This variant includes a methyl group, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of indole groups and its potent biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
570431-92-4 |
|---|---|
分子式 |
C20H13N3O2 |
分子量 |
327.3 g/mol |
IUPAC名 |
3,4-di(indol-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(22-11-9-13-5-1-3-7-15(13)22)18(20(25)21-19)23-12-10-14-6-2-4-8-16(14)23/h1-12H,(H,21,24,25) |
InChIキー |
CDXNZQYZADSNCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
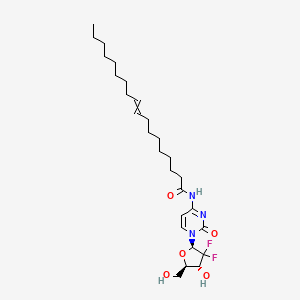

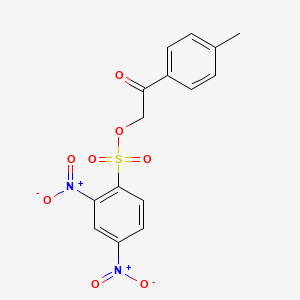
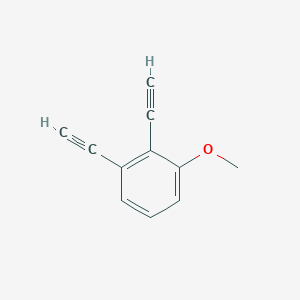
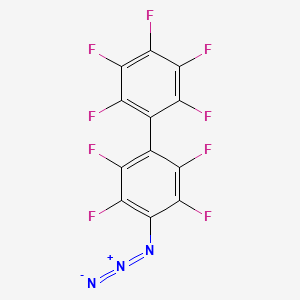
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
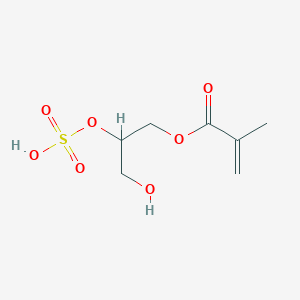
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
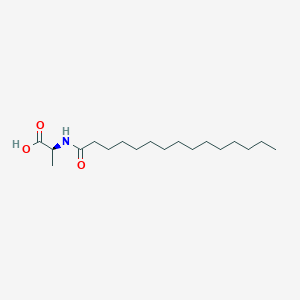
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
